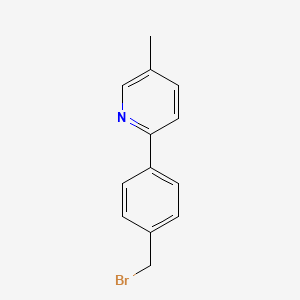

2-(4-(Bromomethyl)phenyl)-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(bromomethyl)phenyl]-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c1-10-2-7-13(15-9-10)12-5-3-11(8-14)4-6-12/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQKMBXHRGPLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674025 | |

| Record name | 2-[4-(Bromomethyl)phenyl]-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119454-23-7 | |

| Record name | 2-[4-(Bromomethyl)phenyl]-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Introduction

2-(4-(bromomethyl)phenyl)-5-methylpyridine is a bifunctional organic molecule of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a reactive benzylic bromide handle and a decorated pyridine core, positions it as a versatile building block for the construction of more complex molecular architectures. The pyridine moiety is a common pharmacophore, while the bromomethyl group allows for straightforward nucleophilic substitution, enabling its conjugation to other molecules of interest. This guide provides a comprehensive overview of the most robust and scientifically sound methodologies for the synthesis of this key intermediate, grounded in established chemical principles and supported by empirical data. We will delve into strategic synthetic planning, provide detailed step-by-step protocols, and discuss the critical aspects of purification and characterization.

Section 1: Retrosynthetic Analysis and Strategic Considerations

The rational design of a synthetic route is paramount to achieving high yield, purity, and scalability. For a biaryl compound like this compound, the primary disconnection logically occurs at the C-C bond between the phenyl and pyridine rings. This disconnection points towards a palladium-catalyzed cross-coupling reaction as the core synthetic strategy.

Two primary forward-synthetic strategies emerge from this analysis:

-

Strategy A: Direct Coupling with a Functionalized Partner. This approach involves the direct coupling of a pyridine derivative with a pre-functionalized phenyl partner, specifically (4-(bromomethyl)phenyl)boronic acid. While direct, this strategy carries the inherent risk of side reactions due to the reactivity of the benzylic bromide under the basic and heated conditions of a typical Suzuki-Miyaura coupling.[1][2]

-

Strategy B: Post-Coupling Functionalization. This more conservative and often more robust strategy involves first performing the cross-coupling to assemble the core biaryl skeleton (2-(p-tolyl)-5-methylpyridine) and subsequently introducing the reactive bromomethyl group in the final step. This approach protects the sensitive functionality from the coupling conditions, generally leading to a cleaner reaction profile and higher overall yield.

This guide will focus on Strategy B as the recommended pathway due to its superior control and reliability. Strategy A will be discussed as a viable, albeit more challenging, alternative.

Caption: Retrosynthetic analysis of the target molecule.

Section 2: Recommended Synthetic Pathway (Strategy B)

This two-step pathway maximizes yield and purity by installing the sensitive benzylic bromide functionality after the robust C-C bond formation.

Step 2.1: Synthesis of 2-(4-methylphenyl)-5-methylpyridine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of C(sp²)–C(sp²) bonds.[3][4] The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) center, transmetalation of the organoboron species, and reductive elimination to yield the product and regenerate the catalyst.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol:

-

Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-bromo-5-methylpyridine (5.00 g, 29.1 mmol), 4-tolylboronic acid (4.74 g, 34.9 mmol), and sodium carbonate (9.24 g, 87.2 mmol).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (1.19 g, 1.45 mmol, 5 mol%).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (120 mL).

-

Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: 10-20% ethyl acetate in hexanes) to yield 2-(4-methylphenyl)-5-methylpyridine as a white solid.

| Reagent | M.W. | Amount (g) | Moles (mmol) | Equiv. |

| 2-Bromo-5-methylpyridine | 172.02 | 5.00 | 29.1 | 1.0 |

| 4-Tolylboronic Acid | 135.96 | 4.74 | 34.9 | 1.2 |

| Sodium Carbonate | 105.99 | 9.24 | 87.2 | 3.0 |

| Pd(dppf)Cl₂ | 816.64 | 1.19 | 1.45 | 0.05 |

Expected Yield: 80-90% Characterization (¹H NMR, 400 MHz, CDCl₃): Characteristic signals should include a singlet for the pyridine-methyl group (~2.4 ppm), a singlet for the tolyl-methyl group (~2.4 ppm), and aromatic protons in the range of 7.0-8.7 ppm.[5]

Step 2.2: Synthesis of this compound via Radical Bromination

The final step is a selective free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction.[6][7]

Experimental Protocol:

-

Reagent Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the 2-(4-methylphenyl)-5-methylpyridine (4.50 g, 24.5 mmol) from the previous step in carbon tetrachloride (100 mL).

-

Initiator and Reagent Addition: Add N-Bromosuccinimide (NBS) (4.81 g, 27.0 mmol, 1.1 equiv.) and AIBN (0.20 g, 1.22 mmol, 0.05 equiv.).

-

Reaction Execution: Heat the mixture to reflux (approx. 77 °C) for 4 hours. The reaction can be initiated by shining a lamp on the flask. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a hexane/ethyl acetate mixture or by a short plug of silica gel to afford this compound as a solid.

| Reagent | M.W. | Amount (g) | Moles (mmol) | Equiv. |

| 2-(p-tolyl)-5-methylpyridine | 183.25 | 4.50 | 24.5 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 4.81 | 27.0 | 1.1 |

| AIBN | 164.21 | 0.20 | 1.22 | 0.05 |

Expected Yield: 70-85%

Section 3: Characterization of Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Results for this compound |

| ¹H NMR | (CDCl₃, 400 MHz): δ ~8.5 (s, 1H, pyridine H6), ~7.9 (d, 2H, Ar-H), ~7.6 (dd, 1H, pyridine H4), ~7.5 (d, 2H, Ar-H), ~7.1 (d, 1H, pyridine H3), ~4.6 (s, 2H, -CH₂Br), ~2.4 (s, 3H, -CH₃). |

| ¹³C NMR | (CDCl₃, 101 MHz): Signals corresponding to the pyridine and phenyl rings, a peak for the methyl carbon (~18 ppm), and a key signal for the bromomethyl carbon (~33 ppm). |

| Mass Spec. | (ESI+): [M+H]⁺ calculated for C₁₃H₁₃BrN⁺: 262.0226; found: 262.0228. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be clearly visible. |

| Appearance | White to off-white solid.[8] |

Section 4: Alternative Synthetic Pathway (Strategy A)

As mentioned, a more direct route involves the Suzuki coupling of 2-bromo-5-methylpyridine with (4-(bromomethyl)phenyl)boronic acid.[9][10]

Caption: Workflow for the alternative direct coupling strategy.

Causality Behind Experimental Choices and Challenges:

-

Boronic Acid Stability: (4-(bromomethyl)phenyl)boronic acid is more prone to decomposition than its simple tolyl counterpart, especially under basic and heated conditions. This can lead to lower yields.[11]

-

Side Reactions: The benzylic bromide is an electrophilic site. Under basic conditions, it can potentially react with nucleophiles in the mixture (e.g., hydroxide), leading to the formation of the corresponding benzyl alcohol byproduct.

-

Catalyst Choice: A highly active catalyst system with a short reaction time may be beneficial to minimize the degradation of the sensitive coupling partner.

While this route is feasible and has been used for similar transformations, it requires more careful optimization of reaction conditions (e.g., choice of base, temperature, and reaction time) to achieve satisfactory results compared to the more robust post-coupling functionalization strategy.[12]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving an initial Suzuki-Miyaura coupling to form 2-(p-tolyl)-5-methylpyridine, followed by a selective free-radical benzylic bromination using NBS. This pathway strategically delays the introduction of the reactive bromomethyl group, circumventing potential side reactions and ensuring a cleaner, higher-yielding process. The protocols and data presented in this guide offer a validated framework for researchers and drug development professionals to produce this valuable chemical intermediate with high purity and efficiency.

References

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link][13]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link][14]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. Available at: [Link][15]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link][3]

-

PrepChem. (n.d.). Synthesis of 2-(p-bromophenyl)-5-bromomethyl-pyridine. Available at: [Link][6]

-

PrepChem. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Available at: [Link][7]

-

Molander, G. A., & Elia, M. D. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 75(18), 6353–6356. Available at: [Link][1]

-

Molander, G. A., & Elia, M. D. (2010). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. ACS Publications. Available at: [Link][2]

-

American Elements. (n.d.). This compound. Available at: [Link][8]

-

WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. Available at: [16]

-

Yoshimura, T., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(61), 35147-35155. Available at: [Link][12]

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. 2-(4-Methylphenyl)pyridine(4467-06-5) 1H NMR [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. americanelements.com [americanelements.com]

- 9. [4-(Bromomethyl)phenyl]boronic Acid | 68162-47-0 | TCI EUROPE N.V. [tcichemicals.com]

- 10. scbt.com [scbt.com]

- 11. 4-(Bromomethyl)phenylboronic acid | 68162-47-0 [chemicalbook.com]

- 12. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]

- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 15. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(4-(bromomethyl)phenyl)-5-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(4-(bromomethyl)phenyl)-5-methylpyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, provide a robust, field-proven synthetic route, and explore its reactivity and potential applications, particularly in the development of novel therapeutics.

Strategic Importance: A Privileged Scaffold in Modern Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and over 60 FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug molecules, while the aromatic system provides a rigid scaffold for presenting functional groups to biological targets.[2] Molecules like this compound are particularly valuable as they combine this "privileged" pyridine scaffold with a reactive benzylic bromide handle. This dual functionality allows for its seamless integration into larger, more complex molecules through well-established synthetic transformations.

Synthesis Pathway: A Two-Stage Strategic Approach

The synthesis of this compound is most effectively achieved through a two-step process, beginning with a palladium-catalyzed cross-coupling reaction, followed by a selective radical bromination. This strategy allows for the precise and high-yield construction of the target molecule from commercially available starting materials.

Caption: Synthetic workflow for this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[3] In this first step, the carbon-bromine bond of 2-bromo-5-methylpyridine is coupled with 4-tolylboronic acid.

Experimental Protocol:

-

Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add 2-bromo-5-methylpyridine (1.0 eq), 4-tolylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq). The choice of a well-established catalyst like Pd(PPh₃)₄ ensures reliable and high-yielding coupling for this type of substrate.[4][5]

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The aqueous base is crucial for the transmetalation step of the catalytic cycle.[3]

-

Reaction: Heat the mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-(4-methylphenyl)-5-methylpyridine.

Step 2: Selective Radical Bromination

The second step involves the selective bromination of the benzylic methyl group. A radical initiator is used to generate a bromine radical from N-bromosuccinimide (NBS). This radical preferentially abstracts a hydrogen from the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask, dissolve the 2-(4-methylphenyl)-5-methylpyridine intermediate (1.0 eq) in carbon tetrachloride.

-

Initiator and Bromine Source: Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq). A similar protocol has proven effective for analogous structures.[6][7]

-

Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere for 3-4 hours. The reaction should be initiated with a light source or by thermal means to generate the radicals.

-

Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, this compound, which can be further purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Profile

The accurate characterization of this compound is essential for its use in further synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂BrN | [8] |

| Molecular Weight | 262.15 g/mol | [8] |

| IUPAC Name | 2-[4-(bromomethyl)phenyl]-5-methylpyridine | [8] |

| CAS Number | 1119454-23-7 | [8] |

| Boiling Point | 359.3 ± 30.0 °C (Predicted) | [8] |

| Density | 1.353 ± 0.06 g/cm³ (Predicted) | |

| Storage | Store at 2-8°C under inert gas |

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 | d | 1H | Py-H6 | Deshielded proton adjacent to pyridine nitrogen. |

| ~ 7.8-7.9 | d | 2H | Ar-H (ortho to pyridine) | Aromatic protons on the phenyl ring adjacent to the pyridine. |

| ~ 7.5-7.6 | dd | 1H | Py-H4 | Pyridine proton coupled to H3 and H6. |

| ~ 7.4-7.5 | d | 2H | Ar-H (ortho to CH₂Br) | Aromatic protons on the phenyl ring adjacent to the bromomethyl group. |

| ~ 7.2 | d | 1H | Py-H3 | Pyridine proton coupled to H4. |

| 4.55 | s | 2H | -CH₂Br | Characteristic singlet for a benzylic bromide. |

| 2.38 | s | 3H | Py-CH₃ | Singlet for the methyl group on the pyridine ring. |

¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~ 156 | Py C-2 |

| ~ 149 | Py C-6 |

| ~ 140 | Ar C-ipso (attached to pyridine) |

| ~ 138 | Ar C-ipso (attached to CH₂Br) |

| ~ 137 | Py C-4 |

| ~ 132 | Py C-5 |

| ~ 129.5 | Ar CH (ortho to CH₂Br) |

| ~ 127.5 | Ar CH (ortho to pyridine) |

| ~ 121 | Py C-3 |

| ~ 33 | -CH₂Br |

| ~ 18 | Py-CH₃ |

Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two distinct reactive sites, allowing for sequential and orthogonal functionalization.

Caption: Key reaction pathways for this compound.

Nucleophilic Substitution at the Benzylic Position

The bromomethyl group is an excellent electrophile. As a primary benzylic bromide, it readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions.[9][10]

-

Sₙ2 Pathway: Favored by strong, non-bulky nucleophiles (e.g., cyanide, azide, primary amines) in polar aprotic solvents. This pathway is ideal for introducing specific functional groups with high predictability.

-

Sₙ1 Pathway: Can occur in the presence of polar protic solvents (solvolysis) or with weaker nucleophiles. The stability of the intermediate benzylic carbocation, which is resonance-stabilized by the adjacent phenyl ring, facilitates this pathway.[11]

This reactivity is paramount in drug discovery for linking the pyridine-phenyl core to other fragments, such as pharmacophores or solubilizing groups, through ether, amine, thioether, or carbon-carbon bonds.

Functionalization of the Pyridine Ring

The pyridine nitrogen is basic and can be functionalized. It can be oxidized to the corresponding N-oxide using reagents like m-CPBA, or it can be alkylated to form quaternary pyridinium salts. These transformations can modulate the electronic properties and solubility of the molecule, which are critical parameters in drug design.[12]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

This compound is a strategically important synthetic intermediate that provides a robust platform for the development of complex molecules. Its synthesis is achievable through reliable and scalable methods, and its predictable reactivity at the benzylic position makes it an invaluable tool for medicinal chemists. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their drug discovery and materials science endeavors.

References

- A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides. (n.d.). Benchchem.

- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (n.d.). Benchchem.

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021, October 12). Life Chemicals.

- LACK OF ENHANCed REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFEC. (n.d.).

- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022, October 26). Quora.

- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.

- Wiley-VCH 2007 - Supporting Information. (n.d.).

- Ch 11 : Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary.

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). ResearchGate.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central.

- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (n.d.). ResearchGate.

- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PubMed Central.

- Reactivity of benzyl halides towards nucleophilic substitution. (2017, December 30). Chemistry Stack Exchange.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.

- Synthesis of 2-(p-bromophenyl)-5-bromomethyl-pyridine. (n.d.). PrepChem.com.

- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate.

- Suzuki reaction. (n.d.). Wikipedia.

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database.

- 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-(4-Methylphenyl)pyridine(4467-06-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis of 2-bromo-5-bromomethylpyridine. (n.d.). PrepChem.com.

- A Comparative Guide to the Synthesis of 2-Amino-5-bromo-4-methylpyridine: Established vs. Modern Routes. (n.d.). Benchchem.

- 2-Bromo-5-methylpyridine 98 3510-66-5. (n.d.). Sigma-Aldrich.

- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry.

- This compound | CAS 1119454-23-7. (n.d.). American Elements.

- 4-Methylpyridine(108-89-4) 13C NMR spectrum. (n.d.). ChemicalBook.

- 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. americanelements.com [americanelements.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. quora.com [quora.com]

- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Strategic Application of 2-(4-(Bromomethyl)phenyl)-5-methylpyridine in the Synthesis of Targeted Therapeutics

Foreword: From Building Block to Breakthrough Therapy

In the landscape of modern drug discovery, the journey from a simple chemical intermediate to a life-saving therapeutic is a testament to the intricate dance of chemistry and biology. The compound registered under CAS number 1119454-23-7, identified as 2-(4-(Bromomethyl)phenyl)-5-methylpyridine, represents a crucial starting point in this journey. While this molecule itself is not a therapeutic agent, its structure, featuring a reactive bromomethyl group and a pyridine scaffold, makes it a valuable precursor in the synthesis of complex, biologically active molecules. This guide will first characterize this key intermediate and then pivot to an in-depth exploration of a landmark drug that embodies the potential of such building blocks: Imatinib (Gleevec), a revolutionary tyrosine kinase inhibitor. Through this lens, we will delve into the core principles of targeted therapy, from mechanism of action to practical experimental protocols, providing researchers and drug development professionals with a comprehensive technical overview.

Part 1: Characterization of the Synthetic Intermediate

The compound this compound is a substituted pyridine derivative. The pyridine ring is a foundational motif in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its prevalence is due to its ability to form hydrogen bonds, participate in π-stacking interactions, and enhance the solubility and bioavailability of drug candidates.[3][4] The bromomethyl group on the phenyl ring is a reactive site, making this compound an ideal starting material for elaboration into more complex structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1119454-23-7 | N/A |

| Molecular Formula | C13H12BrN | [5] |

| Molecular Weight | 262.15 g/mol | [5] |

| IUPAC Name | 2-[4-(bromomethyl)phenyl]-5-methylpyridine | [5] |

| Boiling Point | 359.3 ± 30.0 °C at 760 mmHg | [5] |

| SMILES | CC1=CN=C(C=C1)C2=CC=C(C=C2)CBr | [5] |

While direct biological applications of this specific intermediate are not extensively documented, its value lies in its potential for synthetic diversification. The pyridine scaffold is a cornerstone in the design of kinase inhibitors, a major class of targeted cancer therapies.[3][6] This guide will now focus on Imatinib, a prime example of a highly successful pyridine-containing kinase inhibitor, to illustrate the journey from a chemical scaffold to a clinically impactful therapeutic.

Part 2: Imatinib (Gleevec) - A Paradigm of Targeted Therapy

Imatinib is a tyrosine kinase inhibitor used in the treatment of several cancers, most notably Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and certain types of gastrointestinal stromal tumors (GIST).[7][8][9] It represents a triumph of rational drug design, specifically targeting the molecular drivers of these cancers.

Physicochemical Properties of Imatinib

| Property | Value | Source |

| Chemical Name | 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide methanesulfonate | [10] |

| Molecular Formula | C29H31N7O · CH4SO3 | [10] |

| Molecular Weight | 589.7 g/mol | [10] |

| Solubility | Soluble in aqueous buffers at pH ≤ 5.5 | [10] |

| Therapeutic Class | Tyrosine Kinase Inhibitor | [8] |

Mechanism of Action: Precision Inhibition of Oncogenic Signaling

Imatinib functions as a potent and selective inhibitor of a small number of tyrosine kinases, with its primary target in CML being the Bcr-Abl fusion protein.[7][11] This aberrant kinase is a product of the Philadelphia chromosome translocation and is constitutively active, driving uncontrolled cell proliferation and inhibiting apoptosis.[11]

The key steps in Imatinib's mechanism of action are:

-

ATP-Competitive Inhibition: Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain.[11][12] This binding event stabilizes the inactive conformation of the kinase.

-

Blockade of Substrate Phosphorylation: By occupying the ATP-binding pocket, Imatinib prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[11][12]

-

Inhibition of Downstream Signaling: The lack of substrate phosphorylation halts the downstream signaling pathways that are essential for the growth and survival of cancer cells.[11]

-

Induction of Apoptosis: By shutting down the pro-survival signals from Bcr-Abl, Imatinib induces programmed cell death (apoptosis) in the leukemic cells.[11]

Beyond Bcr-Abl, Imatinib also inhibits other tyrosine kinases, including c-Kit and the platelet-derived growth factor receptor (PDGFR), which are implicated in the pathogenesis of GISTs and other malignancies.[7][12]

Caption: Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Applications in Research and Drug Development

The success of Imatinib has had a profound impact on the field of oncology. It serves as a quintessential case study in targeted therapy and has spurred the development of numerous other kinase inhibitors. In a research context, Imatinib is an invaluable tool for:

-

Dissecting the roles of Bcr-Abl, c-Kit, and PDGFR in normal and pathological cell signaling.

-

Investigating the mechanisms of drug resistance, as mutations in the kinase domain can abrogate Imatinib binding.

-

Serving as a benchmark for the development of second and third-generation kinase inhibitors with improved potency or activity against resistant mutants.

Clinically, Imatinib has transformed the prognosis for patients with CML and GIST, with numerous clinical trials demonstrating its efficacy.[13][14]

Part 3: Experimental Protocol - In Vitro Kinase Inhibition Assay

To assess the potency of a novel compound as a kinase inhibitor, a robust and reproducible in vitro assay is essential. The following protocol provides a framework for determining the IC50 value of a test compound against the Abl tyrosine kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Abl kinase activity.

Principle: This assay measures the phosphorylation of a synthetic peptide substrate by the Abl kinase enzyme. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured. A decrease in kinase activity due to inhibition by the test compound results in a higher luminescence signal (more ATP remaining).

Materials:

-

Recombinant human Abl kinase enzyme

-

Synthetic peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

-

ATP solution

-

Kinase assay buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT)

-

Test compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: a. Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. b. Further dilute the compound serial dilutions into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

-

Assay Plate Setup: a. Add the diluted test compound or vehicle (DMSO in assay buffer) to the appropriate wells of the assay plate. b. Add the Abl kinase enzyme to all wells except the "no enzyme" control. c. Add the peptide substrate to all wells. d. Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

-

Initiation of Kinase Reaction: a. Add ATP to all wells to start the kinase reaction. b. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Detection of Kinase Activity: a. Following the kinase reaction, add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature). b. Add the Kinase Detection Reagent to all wells to convert the generated ADP back to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).

-

Data Acquisition: a. Measure the luminescence of each well using a plate reader.

-

Data Analysis: a. Subtract the background luminescence (from "no enzyme" control wells) from all other readings. b. Normalize the data by setting the "vehicle control" (enzyme + substrate + ATP + vehicle) as 0% inhibition and the "no enzyme" control as 100% inhibition. c. Plot the percent inhibition against the logarithm of the test compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion

The compound this compound, while not a therapeutic agent in its own right, exemplifies the critical role of versatile chemical intermediates in the drug discovery pipeline. Its pyridine core is a privileged scaffold that has given rise to a multitude of impactful medicines. By examining the journey of a related scaffold through the development of Imatinib, we gain a deeper appreciation for the principles of rational drug design, from understanding the molecular basis of a disease to developing targeted inhibitors and validating their activity through rigorous experimental protocols. For researchers and scientists in the field, the true value of a compound like CAS 1119454-23-7 lies not in its inherent properties, but in the potential it holds to be transformed into the next generation of precision medicines.

References

-

Wikipedia. Imatinib. [Link]

-

Dandela, R., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Expert Opinion on Drug Discovery. [Link]

-

Caldwell, T. M., et al. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Druker, B. J. Imatinib in Chronic Myeloid Leukemia: an Overview. Seminars in Hematology. [Link]

-

Taylor & Francis Online. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

Dr. Oracle. What is the mechanism of action of Imatinib (Gleevec)? [Link]

-

MedlinePlus. Imatinib. [Link]

-

R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

PubMed. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

Drugs.com. Imatinib Information for Patients. [Link]

-

ACS Publications. Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. [Link]

-

ACS Omega. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

-

National Institutes of Health. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

-

National Institutes of Health. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. [Link]

-

American Elements. This compound. [Link]

-

EU Clinical Trials Register. Search for Imatinib AND Gleevec. [Link]

-

ChemBK. 5-BROMO-2-METHYLPYRIDINE. [Link]

-

U.S. Food and Drug Administration. Gleevec® (imatinib mesylate) Prescribing Information. [Link]

-

Novartis. HIGHLIGHTS OF PRESCRIBING INFORMATION - GLEEVEC. [Link]

-

PubChem. 2-Bromo-5-methylpyridine. [Link]

-

PubMed Central. Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study. [Link]

-

New Century Health. Drug Policy: Gleevec™ (imatinib mesylate). [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. americanelements.com [americanelements.com]

- 6. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imatinib - Wikipedia [en.wikipedia.org]

- 8. Imatinib: MedlinePlus Drug Information [medlineplus.gov]

- 9. Imatinib Information for Patients - Drugs.com [drugs.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Clinical Trials Register [clinicaltrialsregister.eu]

- 14. Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-[4-(bromomethyl)phenyl]-5-methylpyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[4-(bromomethyl)phenyl]-5-methylpyridine, a pivotal heterocyclic building block in medicinal chemistry and materials science. The document delineates its precise chemical identity, including its IUPAC name and structural identifiers. Key physicochemical properties are tabulated for easy reference. A significant portion of this guide is dedicated to the synthetic chemistry of this compound, offering a detailed, field-tested protocol for its preparation via radical bromination, including an explanation of the mechanistic principles. Furthermore, its reactivity and critical role as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the context of drug discovery, are explored. The guide concludes with essential safety information and a curated list of authoritative references to support further research and application.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is foundational for all scientific discourse and experimentation. The compound is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

-

IUPAC Name: 2-[4-(bromomethyl)phenyl]-5-methylpyridine[1]

-

Synonyms: 2-(4-Bromomethyl-Phenyl)-5-Methyl-Pyridine[1]

-

Molecular Formula: C₁₃H₁₂BrN[1]

Structural Representation

The molecular structure consists of a pyridine ring and a benzene ring linked by a single bond. The pyridine ring is substituted with a methyl group at the 5-position, while the phenyl ring bears a bromomethyl group at the 4-position. This arrangement provides two key points of chemical reactivity: the versatile pyridine ring and the highly reactive benzylic bromide.

-

SMILES: CC1=CN=C(C=C1)C2=CC=C(C=C2)CBr[1]

-

InChI: InChI=1S/C13H12BrN/c1-10-2-7-13(15-9-10)12-5-3-11(8-14)4-6-12/h2-7,9H,8H2,1H3[1]

![Chemical structure of 2-[4-(bromomethyl)phenyl]-5-methylpyridine](https://i.imgur.com/u19l8tq.png)

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, storage, and application in experimental settings. The data presented below are compiled from predictive models and supplier information.

| Property | Value | Source |

| Molecular Weight | 262.15 g/mol | [2] |

| Boiling Point | 359.3 ± 30.0 °C at 760 mmHg | [2] |

| Density | 1.353 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

Synthesis and Reactivity

The most common and efficient route to synthesize 2-[4-(bromomethyl)phenyl]-5-methylpyridine is through the selective bromination of its precursor, 2-(4-methylphenyl)-5-methylpyridine (also known as 2-(p-tolyl)-5-methylpyridine).

Synthetic Pathway: Radical Bromination

The benzylic methyl group on the phenyl ring is significantly more susceptible to free-radical halogenation than the methyl group on the pyridine ring. This selectivity is the cornerstone of the synthesis. The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN).

Below is a diagram illustrating the synthetic workflow.

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for benzylic bromination.[4]

Materials:

-

2-(4-methylphenyl)-5-methylpyridine (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.0-1.1 equiv)

-

Azobisisobutyronitrile (AIBN) (0.02-0.1 equiv)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Charging the Flask: To the flask, add 2-(4-methylphenyl)-5-methylpyridine and the solvent (e.g., CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) and the radical initiator AIBN to the solution.

-

Reaction: Heat the mixture to reflux (for CCl₄, approx. 77°C) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude product can be purified by silica gel column chromatography to yield the pure 2-[4-(bromomethyl)phenyl]-5-methylpyridine.

Causality and Trustworthiness:

-

Why NBS? NBS is used as a source of bromine radicals at a low and constant concentration, which favors the desired substitution reaction over competing reactions like addition to the aromatic rings.

-

Why AIBN? AIBN is a thermal initiator that decomposes at a convenient rate at reflux temperatures, reliably starting the radical chain reaction.[4]

-

Why an inert atmosphere? This prevents oxygen from interfering with the radical chain reaction, which could lead to unwanted side products.

-

Self-Validation: The protocol's trustworthiness is ensured by the work-up and purification steps. The identity and purity of the final product must be confirmed using analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Applications in Research and Drug Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[5] 2-[4-(bromomethyl)phenyl]-5-methylpyridine serves as a highly valuable building block due to its reactive "handle"—the bromomethyl group.

The primary utility of this compound is in alkylation reactions. The benzylic bromide is an excellent electrophile, readily reacting with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds. This allows for the straightforward introduction of the 5-methyl-2-pyridylphenyl moiety into larger, more complex molecules.

Caption: Role as an electrophilic building block in synthesis.

This reactivity is exploited in the construction of lead compounds in various drug discovery programs. For example, similar pyridine-based structures are investigated as kinase inhibitors, receptor antagonists, and modulators of other biological targets.[6][7][8] The specific substitution pattern of 2-[4-(bromomethyl)phenyl]-5-methylpyridine allows medicinal chemists to systematically explore the chemical space around a core scaffold, optimizing for potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As a reactive alkylating agent, 2-[4-(bromomethyl)phenyl]-5-methylpyridine must be handled with appropriate care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

Conclusion

2-[4-(bromomethyl)phenyl]-5-methylpyridine is a strategically important intermediate for chemical synthesis. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable tool for professionals in drug development and materials science. The ability to use its reactive bromomethyl group for controlled alkylation reactions allows for the efficient construction of complex molecular targets. Proper handling and storage are essential to ensure safety and maintain the integrity of this versatile reagent.

References

-

American Elements. (n.d.). 2-(4-(Bromomethyl)phenyl)-5-methylpyridine. Retrieved from American Elements Website. [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. [Link]

-

Ferreira, R. J., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3333. [Link]

-

Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(13), 5089-108. [Link]

-

PrepChem. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from PrepChem Website. [Link]

-

Monash University. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 67(15), 13286-13304. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2-(4-BROMOMETHYL-PHENYL)-5-METHYL-PYRIDINE CAS#: 1119454-23-7 [chemicalbook.com]

- 3. 2-(4-BROMOMETHYL-PHENYL)-5-METHYL-PYRIDINE CAS#: 1119454-23-7 [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR and 13C NMR of 2-(4-(bromomethyl)phenyl)-5-methylpyridine

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities and synthetic intermediates is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing unparalleled insight into the molecular architecture of organic compounds in solution. This guide offers a detailed analysis of the expected ¹H and ¹³C NMR spectra for this compound (CAS 1119454-23-7), a bifunctional building block of significant interest in medicinal chemistry and materials science.

As a Senior Application Scientist, this document is structured not as a rigid report, but as a practical and theoretical guide. It moves beyond simple data presentation to explain the underlying principles that govern the spectral features of this specific molecule. We will delve into the predicted chemical shifts, coupling constants, and multiplicities, grounding these predictions in established NMR theory and comparative data from analogous structural fragments. The objective is to provide researchers and scientists with a robust predictive framework to aid in the synthesis, identification, and utilization of this compound.

Molecular Structure and Predicted NMR Environments

The structure of this compound combines a substituted pyridine ring and a substituted phenyl ring, leading to a distinct set of NMR-active nuclei. Understanding the electronic environment of each proton and carbon is fundamental to predicting and interpreting its NMR spectrum. The diagram below illustrates the molecular structure with a systematic numbering scheme for discussion.

Caption: Annotated structure of this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted by analyzing the constituent parts of the molecule: the 5-methylpyridine ring and the 4-(bromomethyl)phenyl ring. The chemical shifts (δ) are influenced by inductive effects, resonance, and magnetic anisotropy.[1]

Aromatic Region (δ 7.0–8.7 ppm)

-

Pyridine Protons (H-3, H-4, H-6):

-

H-6: This proton is ortho to the ring nitrogen, which is strongly electron-withdrawing. This proximity results in significant deshielding, placing its signal at the furthest downfield position for the pyridine ring, predicted around δ 8.5 ppm. It will appear as a doublet due to coupling with H-4.

-

H-4: This proton is meta to the nitrogen and ortho to the methyl group. It will experience coupling from the adjacent H-3 proton. Its signal is expected around δ 7.6 ppm as a doublet of doublets.

-

H-3: This proton is adjacent to the bulky phenyl substituent and the methyl group. Its signal is predicted to be the most upfield of the pyridine protons, around δ 7.1 ppm, appearing as a doublet from coupling to H-4. For comparison, in 4-methylpyridine, the protons at positions 3 and 5 appear at δ 7.10 ppm, while the protons at positions 2 and 6 are at δ 8.46 ppm.[2]

-

-

Phenyl Protons (H-2'/6' and H-3'/5'):

-

The phenyl ring constitutes a classic AA'BB' system due to restricted rotation and the electronic influence of the pyridine and bromomethyl substituents.

-

H-2'/6' (ortho to pyridine): These protons are deshielded by the anisotropic effect of the adjacent pyridine ring. They are expected to resonate as a doublet around δ 7.9 ppm.

-

H-3'/5' (ortho to CH₂Br): These protons are adjacent to the carbon bearing the bromomethyl group. They will appear as a doublet around δ 7.5 ppm. The coupling constant between these ortho protons (³J) is typically in the range of 6-10 Hz.[3]

-

Aliphatic Region (δ 2.0–5.0 ppm)

-

Bromomethyl Protons (-CH₂Br):

-

The protons of the bromomethyl group are benzylic and are attached to an electron-withdrawing bromine atom. This combination of the aromatic ring current and bromine's inductive effect results in a characteristic downfield shift.[4] The signal is expected to be a sharp singlet around δ 4.5 ppm. A chemical shift of approximately δ 4.48 ppm is characteristic for benzylic bromides.[5]

-

-

Methyl Protons (-CH₃):

-

The methyl group attached to the pyridine ring is in a relatively shielded environment. Its signal is predicted to be a singlet around δ 2.4 ppm. In 4-methylpyridine, the methyl protons resonate at δ 2.35 ppm.[2]

-

Summary of Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.5 | d | ~2.0 | 1H | H-6 (Pyridine) |

| ~7.9 | d | ~8.0 | 2H | H-2', H-6' (Phenyl) |

| ~7.6 | dd | ~8.0, 2.0 | 1H | H-4 (Pyridine) |

| ~7.5 | d | ~8.0 | 2H | H-3', H-5' (Phenyl) |

| ~7.1 | d | ~8.0 | 1H | H-3 (Pyridine) |

| ~4.5 | s | - | 2H | -CH₂Br |

| ~2.4 | s | - | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum Analysis

In broadband decoupled ¹³C NMR spectra, each unique carbon atom produces a single peak.[6] The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.[7]

Aromatic Region (δ 120–160 ppm)

-

Pyridine Carbons: The carbons of the pyridine ring are deshielded by the electronegative nitrogen. The carbon atom adjacent to the nitrogen (C-2 and C-6) will have the largest chemical shifts.

-

C-2 & C-6: Predicted around δ 150-158 ppm.

-

C-4: Predicted around δ 136 ppm.

-

C-3 & C-5: Predicted around δ 121-125 ppm.

-

-

Phenyl Carbons:

-

C-1' (ipso-carbon attached to pyridine): Expected around δ 139 ppm.

-

C-4' (ipso-carbon attached to CH₂Br): Expected around δ 138 ppm.

-

C-2'/6' and C-3'/5': These will appear in the typical aromatic region of δ 127-130 ppm.

-

Aliphatic Region (δ 15–35 ppm)

-

Bromomethyl Carbon (-CH₂Br): The carbon attached to the electronegative bromine atom will be shifted downfield compared to a standard methyl group, with a predicted chemical shift of approximately δ 33 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon on the pyridine ring is expected to have a chemical shift in the typical alkyl region, around δ 18-21 ppm.

Summary of Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~157 | C-2 (Pyridine) |

| ~150 | C-6 (Pyridine) |

| ~139 | C-1' (Phenyl, ipso) |

| ~138 | C-4' (Phenyl, ipso) |

| ~136 | C-4 (Pyridine) |

| ~129 | C-2', C-6' (Phenyl) |

| ~128 | C-3', C-5' (Phenyl) |

| ~123 | C-3 (Pyridine) |

| ~121 | C-5 (Pyridine) |

| ~33 | -CH₂Br |

| ~19 | -CH₃ |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is essential for accurate structural elucidation.[5] The following protocol provides a self-validating methodology for a compound such as this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for more polar compounds.[8][9]

-

Concentration: Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

-

Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent containing 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10]

-

Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is at least 4 cm.

Instrument Setup and Data Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

-

Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field against drift.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This is critical for achieving sharp, well-resolved peaks.

-

¹H Acquisition:

-

Pulse Sequence: Use a standard single-pulse experiment.

-

Acquisition Time (AT): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay ensures quantitative integration.

-

Number of Scans (NS): 8-16 scans are typically sufficient for good signal-to-noise.

-

-

¹³C Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon.

-

Acquisition Time (AT): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required.

-

Data Processing and Interpretation

The raw data collected is a Free Induction Decay (FID), which must be mathematically processed to generate the frequency-domain spectrum.

Caption: Workflow for processing raw NMR data (FID).

-

Fourier Transformation (FT): Converts the time-domain FID signal into the familiar frequency-domain spectrum.

-

Phase Correction: Adjusts the phase of the peaks to ensure they are all purely absorptive (positive and symmetrical).

-

Baseline Correction: Fits and subtracts a polynomial function from the baseline to make it flat.

-

Calibration: Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integration (¹H NMR): For the proton spectrum, integrate the area under each peak. The integral values are directly proportional to the number of protons giving rise to the signal.[11]

-

Peak Picking: Identify the precise chemical shift for each peak in both the ¹H and ¹³C spectra.

Conclusion

This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra for this compound, grounded in fundamental NMR principles and data from analogous structures. The predicted chemical shifts, multiplicities, and coupling constants serve as a robust reference for scientists working on the synthesis and characterization of this molecule. By following the detailed experimental and processing protocols outlined, researchers can confidently acquire high-quality NMR data to verify the structure and purity of their target compound, ensuring the integrity and success of their research and development endeavors.

References

- BenchChem. (2025). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

SpectraBase. (n.d.). 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Nowick, J. S. (n.d.). 300 MHz 1H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. UCI Department of Chemistry. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. [Link]

-

Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

-

ResearchGate. (n.d.). (1H NMR Chemical Shift in ppm). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

-

University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. [Link]

-

TMP Chem. (2023). NMR 5: Coupling Constants. YouTube. [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0083590). [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. [Link]

-

The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. [Link]

-

SpectraBase. (n.d.). 2-phenyl-5-methyl-6-bromo-1H-imidazo[4,5-b]pyridine - Optional[1H NMR] - Spectrum. [Link]

-

American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

-

University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]

-

Scilit. (1981). Calculations of spin-spin coupling constants in aromatic nitrogen heterocyclics. [Link]

-

Orgamnemonic. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

-

American Elements. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction mixture. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. (n.d.). PMR and 13 C NMR Chemical Shifts of 2-5, ppm. [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. ukisotope.com [ukisotope.com]

- 9. labs.chem.byu.edu [labs.chem.byu.edu]

- 10. chem.washington.edu [chem.washington.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Mass Spectrometry of 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Introduction

For researchers and professionals in the field of drug development and organic synthesis, the precise structural elucidation of novel compounds is a cornerstone of scientific advancement. 2-(4-(bromomethyl)phenyl)-5-methylpyridine is a heterocyclic aromatic compound with potential applications as a building block in the synthesis of pharmacologically active molecules. Its structure, featuring a substituted pyridine ring linked to a benzyl bromide moiety, presents a unique analytical challenge. Mass spectrometry (MS) stands as a powerful and indispensable tool for the characterization of such molecules, providing critical information on molecular weight and structural integrity through the analysis of fragmentation patterns.

This guide offers a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the theoretical underpinnings of various ionization techniques, predict the compound's fragmentation pathways based on fundamental chemical principles and data from analogous structures, and provide detailed experimental protocols for its analysis. This document is designed to serve as a practical resource for scientists seeking to apply mass spectrometry for the unambiguous identification and characterization of this and similar chemical entities.

Molecular Structure and Physicochemical Properties

A thorough understanding of the analyte's properties is paramount for selecting the appropriate mass spectrometric method.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₂BrN | [Calculated] |

| Molecular Weight | 262.15 g/mol (monoisotopic mass: 261.0153 g/mol ) | [Calculated] |

| Key Structural Features | Pyridine ring, Phenyl ring, Bromomethyl group, Methyl group | N/A |

| Expected Isotopic Pattern | Presence of a bromine atom results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. | [General MS Principles] |

Ionization Techniques: A Strategic Approach

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. It dictates whether the resulting spectrum will be rich in fragment ions, aiding in structural elucidation, or dominated by the molecular ion, which is crucial for molecular weight determination.[1] For a molecule like this compound, both "hard" and "soft" ionization methods offer distinct advantages.

Electron Ionization (EI): Unveiling the Structural Blueprint

Electron Ionization (EI) is a classic "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[2] This energetic interaction often leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[3]

Causality of Choice: EI is particularly well-suited for the structural elucidation of relatively small, thermally stable organic molecules. The resulting fragmentation patterns can be interpreted to piece together the molecule's constituent parts. Given the expected thermal stability of this compound, EI-MS is an excellent choice for confirming its structure.

Soft Ionization Techniques: Preserving the Molecular Ion

In contrast to EI, soft ionization techniques impart less energy to the analyte molecule, resulting in minimal fragmentation and a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺).[1] This is invaluable for unequivocally determining the molecular weight.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules and those that can be readily protonated or deprotonated in solution. The pyridine nitrogen in the target molecule provides a basic site that is readily protonated, making ESI a highly suitable method.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is effective for a wide range of small molecules, including those with moderate to low polarity.[4] It involves a corona discharge that ionizes a solvent spray, which then transfers charge to the analyte molecules. This method serves as a robust alternative or complement to ESI.

Causality of Choice: The use of ESI or APCI is essential to confidently establish the molecular weight of this compound. The presence of the basic pyridine nitrogen makes positive-ion ESI particularly promising.

Predicted Fragmentation Pathways

The fragmentation of this compound in the mass spectrometer is anticipated to be a composite of the characteristic cleavages of its benzyl bromide and methylpyridine functionalities.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the formation of a radical cation (M⁺•). This high-energy species will undergo a series of fragmentation reactions to produce more stable ions.

dot```dot graph Fragmentation_EI { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

M [label="[C₁₃H₁₂BrN]⁺•\nm/z = 261/263"]; F1 [label="[C₁₃H₁₂N]⁺\nm/z = 182"]; F2 [label="[C₇H₆]⁺•\nm/z = 91 (Tropylium ion)"]; F3 [label="[C₁₂H₁₀N]⁺\nm/z = 168"]; F4 [label="[C₆H₄N]⁺\nm/z = 90"];

M -> F1 [label=" - •Br"]; F1 -> F2 [label=" - C₆H₄N"]; M -> F3 [label=" - CH₂Br•"]; F3 -> F4 [label=" - C₆H₄"]; }

Caption: Predicted CID fragmentation of protonated this compound.

-

Neutral Loss of HBr: A common fragmentation pathway for protonated bromo-compounds is the neutral loss of hydrogen bromide (HBr), which would lead to a fragment at m/z 182 .

-

Formation of the Tropylium Ion: Similar to EI, the formation of the tropylium ion at m/z 91 is also expected in CID experiments.

-

Loss of Bromomethane: The loss of a neutral bromomethane molecule (CH₃Br) is another possibility, which would yield a fragment at m/z 168 .

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.

Sample Preparation

-

Solvent Selection: Dissolve the sample in a high-purity solvent compatible with the chosen ionization technique. For ESI, a mixture of acetonitrile and water with 0.1% formic acid is a good starting point. For GC-MS, a volatile organic solvent such as dichloromethane or ethyl acetate is suitable. 2[5]. Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL. Further dilute this stock solution to a working concentration of 1-10 µg/mL for direct infusion or injection.

GC-EI-MS Protocol

dot

Caption: Workflow for GC-EI-MS analysis.

-

Gas Chromatograph (GC) Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. 2[4]. Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 50-400

-

Scan Speed: 2 scans/second

-

LC-ESI-MS/MS Protocol

dot

Caption: Workflow for LC-ESI-MS/MS analysis.

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

MS1 Scan Range: m/z 100-500

-

MS/MS: Trigger product ion scans for the [M+H]⁺ ions at m/z 262 and 264.

-

Collision Energy: Ramp from 10 to 40 eV to observe a range of fragment ions.

-

[6]### Data Analysis and Interpretation

-

Molecular Ion Identification: In the EI spectrum, look for a pair of peaks at m/z 261 and 263 with nearly equal intensity, corresponding to the M⁺• containing ⁷⁹Br and ⁸¹Br, respectively. In the ESI or APCI spectrum, the protonated molecule [M+H]⁺ will appear at m/z 262 and 264.

-

Fragment Ion Analysis: Compare the observed fragment ions in both the EI and MS/MS spectra with the predicted fragmentation pathways. The presence of key fragments such as m/z 182 and m/z 91 would provide strong evidence for the proposed structure.

-

Isotopic Pattern Confirmation: Utilize software tools to simulate the theoretical isotopic pattern for C₁₃H₁₂BrN and compare it with the experimentally observed pattern for the molecular ion. A close match provides high confidence in the elemental composition.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No molecular ion in EI spectrum | Extensive fragmentation | Lower the ionization energy (e.g., to 20 eV) or use a soft ionization technique. |

| Poor signal in ESI | Inefficient ionization | Optimize the solvent system (e.g., adjust pH, try different organic modifiers). Ensure the pyridine nitrogen is protonated. |

| Complex, uninterpretable spectrum | Sample impurity or in-source fragmentation | Purify the sample using chromatography. For soft ionization, reduce the cone voltage or capillary exit voltage to minimize in-source CID. |

Conclusion